4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzoxazole ring, a nitrobenzodioxole moiety, and a phenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an appropriate precursor. Subsequent steps involve the introduction of the nitrobenzodioxole moiety and the phenyl group through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of benzoxazole, nitrobenzodioxole, and phenyl groups is not commonly found in other compounds, making it a valuable subject for research and application development.
Properties
Molecular Formula |
C23H17N3O5 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C23H17N3O5/c1-13-7-18-20(8-14(13)2)31-23(25-18)15-3-5-17(6-4-15)24-11-16-9-21-22(30-12-29-21)10-19(16)26(27)28/h3-11H,12H2,1-2H3 |
InChI Key |
XFAYXDDJRXZSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Origin of Product |
United States |
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